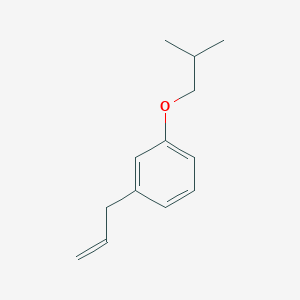

3-(3-iso-Butoxyphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-iso-Butoxyphenyl)-1-propene is an organic compound characterized by the presence of a phenyl group substituted with an iso-butoxy group and a propene chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Butoxyphenyl)-1-propene typically involves the alkylation of 3-hydroxyphenylpropene with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the propene chain to a saturated alkane using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of 3-(3-iso-Butoxyphenyl)propanoic acid.

Reduction: Formation of 3-(3-iso-Butoxyphenyl)propane.

Substitution: Formation of 3-(3-iso-Butoxyphenyl)-1-bromopropene.

Applications De Recherche Scientifique

3-(3-iso-Butoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The iso-butoxy group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The propene chain may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-iso-Butoxyphenyl methyl sulfide

- 3-iso-Butoxyphenylboronic acid

- 3-iso-Butoxyphenethyl alcohol

Uniqueness

3-(3-iso-Butoxyphenyl)-1-propene is unique due to its specific structural features, including the combination of an iso-butoxy group and a propene chain. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.

Activité Biologique

3-(3-iso-Butoxyphenyl)-1-propene is an organic compound notable for its unique structure, characterized by a propene backbone and a phenyl group substituted with an iso-butoxy group. This compound, with the molecular formula C13H18O, has garnered interest due to its potential applications in various chemical processes and biological systems. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.

- Molecular Formula : C13H18O

- Molecular Weight : 206.28 g/mol

- Structure : Contains a double bond between the first and second carbon atoms of the propene segment, contributing to its reactivity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications. The following sections summarize key findings from recent research.

Toxicological Profile

Recent in silico studies have indicated that compounds similar to this compound may exhibit toxic effects. The compound's physicochemical properties suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, raising concerns about neurotoxicity and other adverse effects .

Key Toxic Effects Identified :

- Neurotoxicity : Potential to disrupt neuroendocrine functions.

- Reproductive Dysfunction : Possible implications for reproductive health.

- Dermatitis : Induction of allergic skin reactions.

- Respiratory Issues : Links to toxic respiratory conditions.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed potential benefits as well as risks:

- Antioxidant Activity : Some studies suggest that compounds in this class may possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

A review of available literature highlights several case studies that provide insights into the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2024) | Toxicity Assessment | Demonstrated high binding affinity with CYP enzymes, indicating metabolic activation pathways linked to toxicity. |

| Study B (2024) | Antioxidant Properties | Showed significant reduction in oxidative stress markers in vitro, suggesting protective effects against cellular damage. |

| Study C (2024) | Anti-inflammatory Activity | Reported reduced inflammation in animal models, supporting its potential therapeutic use in inflammatory conditions. |

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interactions with various cellular pathways:

- CYP450 Enzymes : Metabolism through cytochrome P450 enzymes may lead to bioactivation or detoxification processes.

- Cell Signaling Pathways : Potential modulation of pathways involved in inflammation and oxidative stress response.

Future Research Directions

Further research is essential to fully understand the biological activity and safety profile of this compound. Suggested areas for future investigation include:

- In Vivo Studies : To validate in vitro findings regarding toxicity and therapeutic efficacy.

- Mechanistic Studies : To elucidate specific molecular interactions and pathways affected by the compound.

- Longitudinal Toxicity Assessments : To assess chronic exposure effects and long-term safety.

Propriétés

Formule moléculaire |

C13H18O |

|---|---|

Poids moléculaire |

190.28 g/mol |

Nom IUPAC |

1-(2-methylpropoxy)-3-prop-2-enylbenzene |

InChI |

InChI=1S/C13H18O/c1-4-6-12-7-5-8-13(9-12)14-10-11(2)3/h4-5,7-9,11H,1,6,10H2,2-3H3 |

Clé InChI |

NHWAKZSYVBYYEY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC1=CC=CC(=C1)CC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.